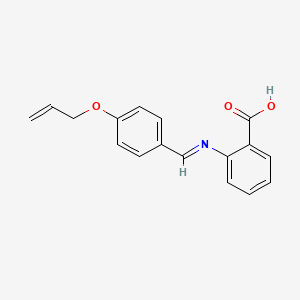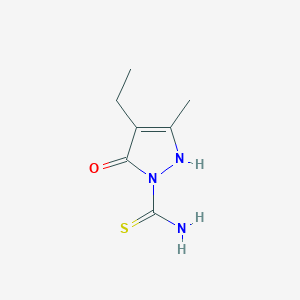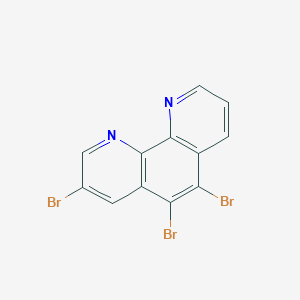
3,5,6-Tribromo-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Tribromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a well-known ligand in coordination chemistry. This compound is characterized by the presence of three bromine atoms at the 3, 5, and 6 positions of the phenanthroline ring.
Preparation Methods
The synthesis of 3,5,6-Tribromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One efficient method reported involves the use of sulfur dichloride (SCl2) as a bromination catalyst. The reaction is carried out in the presence of pyridine, which facilitates the bromination process . The reaction conditions are generally mild, and the process yields the desired brominated product with high efficiency. Industrial production methods may involve similar bromination techniques, but on a larger scale, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
3,5,6-Tribromo-1,10-phenanthroline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures. These reactions typically require palladium catalysts and suitable ligands.
Oxidation and Reduction Reactions: The phenanthroline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,5,6-Tribromo-1,10-phenanthroline is primarily related to its ability to form stable complexes with metal ions. These metal complexes can interact with various molecular targets, including enzymes and DNA. For example, the compound can inhibit metallopeptidases by chelating the metal ions required for their catalytic activity, rendering the enzymes inactive . This property makes it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
3,5,6-Tribromo-1,10-phenanthroline can be compared with other brominated phenanthrolines, such as:
3,8-Dibromo-1,10-phenanthroline: This compound has bromine atoms at the 3 and 8 positions and is used in similar applications but may exhibit different reactivity and properties due to the different substitution pattern.
3,5,8-Tribromo-1,10-phenanthroline: Similar to this compound, but with an additional bromine atom at the 8 position, which can influence its chemical behavior and applications.
3,5,6,8-Tetrabromo-1,10-phenanthroline: This compound has four bromine atoms and is used in the synthesis of more complex structures and materials.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical properties and reactivity compared to other brominated phenanthrolines .
Properties
IUPAC Name |
3,5,6-tribromo-1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br3N2/c13-6-4-8-10(15)9(14)7-2-1-3-16-11(7)12(8)17-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLLHNRVJXZAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C(C=N3)Br)C(=C2Br)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496801 |
Source


|
| Record name | 3,5,6-Tribromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66126-99-6 |
Source


|
| Record name | 3,5,6-Tribromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)
![2-[(Hydroxymethyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14464089.png)
![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)
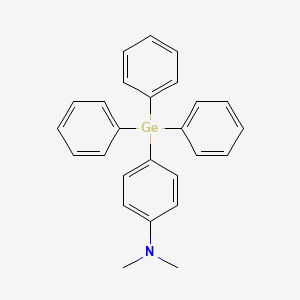
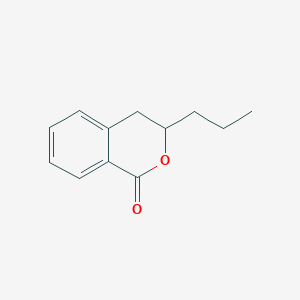
![(5R,5aR,8aR,9R)-9-(3,5-dimethoxy-4-propoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14464114.png)
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine](/img/structure/B14464120.png)
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)
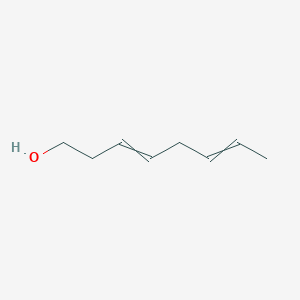

![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)
